3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C27H25N3O3/c1-17-26(20-11-12-24(32-2)25(15-20)33-3)27-28-16-21-22(30(27)29-17)13-19(14-23(21)31)10-9-18-7-5-4-6-8-18/h4-12,15-16,19H,13-14H2,1-3H3/b10-9+ |
InChI Key |
PJRXAJNPOJWVBX-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic Acid: Shares the dimethoxyphenyl group but lacks the pyrazoloquinazoline core.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar in having a dimethoxyphenyl group but differs in the core structure.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the family of pyrazoloquinazolinones. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.5 g/mol. The unique structure is characterized by a fused benzene and pyrazole ring, which contributes to its diverse biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds within the quinazoline family. For instance, derivatives similar to this compound have shown promising results against various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) after 48h | IC50 (μM) after 72h |
|---|---|---|---|
| 8a | HCT-116 | 10.72 | 5.33 |
| HepG2 | 17.48 | 7.94 | |
| MCF-7 | 21.29 | - | |
| A | HCT-116 | 4.47 | 7.55 |
| HeLa | 4.04 | - |
The compound A exhibited potent multi-target inhibitory activities against various kinases such as Hsp90 and EGFR, with IC50 values in the nanomolar range .
The biological activity of these compounds is often attributed to their ability to interact with multiple biological targets through mechanisms such as:
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : Compounds have demonstrated efficacy in reducing tumor proliferation rates.
For example, derivative B was noted for its apoptotic effects alongside moderate inhibition of angiogenesis in PC3 prostate cancer cells .
Neurological Effects
Aside from anticancer properties, some studies suggest that compounds like this compound may possess sedative and anxiolytic effects . This suggests a broader therapeutic potential that extends into the realm of neurological disorders.
Case Studies
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their cytotoxicity against HCT116, MCF-7, and HepG2 cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited significant anticancer activity .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the quinazoline scaffold could enhance biological activity, leading to the development of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
